molecular formula C22H15D4ClO3 B1574187 Atovaquone D4

Atovaquone D4

Cat. No.: B1574187
M. Wt: 370.86
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atovaquone D4 is the deuterium labeled Atovaquone, which is an anti-infection compound.

Scientific Research Applications

Scientific Research Applications

Atovaquone D4's applications can be categorized as follows:

1. Medicine

  • Antiparasitic Treatment : this compound is utilized to treat infections caused by protozoa such as Pneumocystis jirovecii, which causes pneumonia in immunocompromised patients. It is also effective against malaria caused by Plasmodium falciparum .
  • Cancer Therapy : Emerging studies indicate that this compound exhibits anticancer properties by inhibiting STAT3 signaling pathways, leading to reduced viability of STAT3-dependent hematological cancer cells .

2. Antiviral Applications

  • COVID-19 Research : Clinical trials have explored the efficacy of this compound in treating COVID-19. A randomized controlled trial indicated that while it did not significantly enhance viral clearance compared to placebo, it showed promise in modulating immune responses .

3. Chemistry and Biochemistry

  • Isotopic Labeling Studies : As a deuterated compound, this compound is valuable for studying isotopic effects and metabolic pathways in drug development . Its structural similarity to ubiquinone allows researchers to investigate its interactions with various enzymes involved in mitochondrial function.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Notably, variability in plasma concentrations has been observed based on patient characteristics such as body mass index (BMI) .

Treatment of Pneumocystis Pneumonia

A clinical study demonstrated the effectiveness of this compound in patients with Pneumocystis pneumonia. Patients receiving Atovaquone showed significant improvement compared to those receiving standard therapies .

Cancer Cell Line Studies

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast cancer cells. These findings support its potential use as an adjunct therapy in oncology .

Data Tables

Application Area Specific Use Efficacy/Notes
MedicineAntiparasiticEffective against Pneumocystis jirovecii and Plasmodium falciparum
Cancer TherapyInhibits STAT3Reduces viability of hematological cancer cells
AntiviralCOVID-19No significant viral clearance improvement but potential immune modulation

Properties

Molecular Formula

C22H15D4ClO3

Molecular Weight

370.86

Synonyms

Atovaquone-D4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.